properties of 4-Bromo-2,3-difluorophenylboronic acid pinacol ester
properties of 4-Bromo-2,3-difluorophenylboronic acid pinacol ester
An In-Depth Technical Guide on the Orthogonal Reactivity and Applications of 4-Bromo-2,3-difluorophenylboronic Acid Pinacol Ester
Executive Summary
In the realm of advanced organic synthesis, medicinal chemistry, and materials science, the demand for highly programmable, bifunctional building blocks has driven the development of specialized aryl halides and boronic esters. 4-Bromo-2,3-difluorophenylboronic acid pinacol ester (CAS: 2121515-07-7) represents a privileged "AB-type" monomer. By combining an electrophilic bromide and a nucleophilic boronic acid pinacol (Bpin) ester on a highly electron-deficient, fluorinated aromatic scaffold, this compound enables precise, iterative cross-coupling reactions.
This whitepaper provides a comprehensive technical analysis of its physicochemical properties, the mechanistic causality behind its orthogonal reactivity, and field-proven experimental protocols for its deployment in complex molecule synthesis.
Structural Profiling and Physicochemical Properties
The utility of 4-Bromo-2,3-difluorophenylboronic acid pinacol ester is intrinsically linked to its unique structural topology. The presence of the pinacol ester (Bpin) provides superior stability against protodeboronation and prevents the formation of insoluble boroxine anhydrides, which often complicate the stoichiometry of free boronic acids[1].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 4-Bromo-2,3-difluorophenylboronic acid pinacol ester |
| CAS Number | 2121515-07-7[2] |
| Molecular Formula | C12H14BBrF2O2[3] |
| Molecular Weight | 318.95 g/mol [4] |
| Physical State | Solid (typically crystalline powder) |
| Reactivity Profile | Bifunctional (Nucleophilic at C-Bpin; Electrophilic at C-Br) |
| Storage Conditions | Cool, dry place; inert atmosphere recommended to prevent hydrolysis[4] |
The "2,3-Difluoro" Electronic Effect
The incorporation of fluorine atoms at the 2- and 3-positions exerts a profound electronic push-pull effect on the molecule:
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Enhanced Lewis Acidity of Boron: The highly electronegative ortho-fluorine (C2) withdraws electron density via the inductive effect ( σ -withdrawal), increasing the Lewis acidity of the adjacent boron atom. This facilitates the rapid coordination of a base (e.g., OH− or CO32− ), accelerating the formation of the crucial boronate ate-complex required for transmetalation[5].
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Deactivation of the C-Br Bond: The cumulative electron-withdrawing nature of the 2,3-difluoro motif lowers the energy of the molecule's Highest Occupied Molecular Orbital (HOMO). This renders the aromatic ring electron-deficient, which significantly raises the activation energy required for the oxidative addition of the C4-Br bond to a Palladium(0) catalyst compared to an unfluorinated bromobenzene[6].
Mechanistic Dynamics: Orthogonal and Iterative Cross-Coupling
The differential electronic environment described above allows chemists to treat this molecule as an orthogonal building block. In a highly controlled Suzuki-Miyaura cross-coupling sequence, the Bpin group can be selectively reacted first, leaving the C-Br bond intact for a subsequent, distinct coupling event[7].
The Suzuki-Miyaura Catalytic Cycle
Catalytic cycle of Suzuki-Miyaura coupling highlighting chemoselective transmetalation.
By utilizing an external electrophile that is highly reactive (such as an aryl iodide) and maintaining mild thermal conditions, the Pd(0) catalyst will exclusively undergo oxidative addition with the external aryl iodide. The 4-Bromo-2,3-difluorophenylboronic acid pinacol ester then enters the cycle only at the transmetalation step[8].
Experimental Workflows: Self-Validating Protocols
To harness the bifunctional nature of this compound without triggering uncontrolled AB-step-growth polymerization, strict adherence to catalytic causality is required. The following self-validating protocols ensure high-fidelity iterative coupling.
Protocol 1: Chemoselective Mono-Coupling (Bpin Activation)
Objective: Couple the Bpin moiety with an external Aryl Iodide while preserving the internal C-Br bond. Causality: Aryl iodides undergo oxidative addition at lower temperatures (~50°C) than electron-deficient aryl bromides (>80°C). Using a mild base and controlled temperature prevents the internal C-Br from entering the catalytic cycle.
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask under Argon, combine the external Aryl Iodide (1.0 equiv) and 4-Bromo-2,3-difluorophenylboronic acid pinacol ester (1.05 equiv).
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Catalyst & Base: Add Pd(dppf)Cl2 (5 mol%) and K2CO3 (2.0 equiv). The bidentate dppf ligand suppresses unwanted homocoupling.
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Solvent System: Inject a degassed mixture of 1,4-Dioxane and H2O (ratio 4:1, 0.2 M concentration). Water is critical to dissolve the base and facilitate the formation of the boronate ate-complex.
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Reaction: Heat the mixture to exactly 50°C and stir for 12 hours. Do not exceed 60°C, as this risks activating the C-Br bond.
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Validation & Isolation: Monitor via LC-MS. The mass spectrum should show the complete consumption of the Aryl Iodide and the appearance of the brominated biphenyl product. Quench with water, extract with EtOAc, dry over MgSO4 , and purify via silica gel chromatography.
Protocol 2: Iterative Coupling (C-Br Activation)
Objective: Functionalize the remaining C-Br bond of the intermediate generated in Protocol 1. Causality: With the Bpin group consumed, the molecule is now a standard aryl bromide. To overcome the electron deficiency of the fluorinated ring, a more electron-rich ligand and higher temperatures are deployed.
Step-by-Step Methodology:
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Preparation: Combine the brominated intermediate from Protocol 1 (1.0 equiv) and a new Aryl Boronic Acid (1.2 equiv) in a clean Schlenk flask.
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Catalyst & Base: Add Pd(PPh3)4 or XPhos Pd G2 (5 mol%) and Cs2CO3 (3.0 equiv). The bulky, electron-rich XPhos ligand accelerates the difficult oxidative addition into the deactivated C-Br bond[8].
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Solvent System: Inject degassed Toluene/Ethanol/ H2O (ratio 3:1:1).
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Reaction: Heat to 100°C under reflux for 16 hours.
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Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify to yield the fully functionalized terphenyl derivative.
Step-wise iterative cross-coupling workflow exploiting the bifunctional nature of the compound.
Application Landscapes
Medicinal Chemistry and Drug Development
In modern drug discovery, the 2,3-difluorophenyl motif is a highly sought-after bioisostere[9]. When incorporated into an Active Pharmaceutical Ingredient (API) via this boronic ester:
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Metabolic Stability: The strong C-F bonds block cytochrome P450-mediated aromatic oxidation, significantly increasing the drug's half-life.
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Conformational Locking: The steric bulk of the ortho-fluorine restricts the rotation of the biphenyl bond, locking the molecule into an active conformation that enhances target binding affinity (e.g., in kinase inhibitors).
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Lipophilicity: The fluorines increase the overall LogP of the molecule, facilitating superior blood-brain barrier (BBB) penetration for CNS targets[10].
Advanced Materials and OLEDs
In materials science, 4-Bromo-2,3-difluorophenylboronic acid pinacol ester is utilized as an AB-monomer for the bottom-up synthesis of fluorinated poly(p-phenylene)s[11].
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Triplet Energy Modulation: The steric repulsion induced by the fluorine atoms causes a severe twist in the polymer backbone. This twist disrupts long-range π -conjugation and prevents intermolecular π−π stacking, which effectively raises the triplet energy ( T1 ) of the material. High T1 materials are critical as host matrices for deep-blue phosphorescent Organic Light-Emitting Diodes (OLEDs) to prevent energy back-transfer.
References
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Royal Society of Chemistry. "Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals". Rsc.org. Available at:[Link]
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National Institutes of Health (PMC). "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis". Nih.gov. Available at: [Link]
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ACS Publications. "Toward the Creation of Induced Pluripotent Small (iPS) Molecules: Establishment of a Modular Synthetic Strategy...". Acs.org. Available at: [Link]
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- 2. 4-Bromo-2,3-difluorophenylboronic acid pinacol ester | 2121515-07-7 [chemicalbook.com]
- 3. aablocks.com [aablocks.com]
- 4. 1799485-20-3 2-(4-Bromo-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane AKSci 3426DP [aksci.com]
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